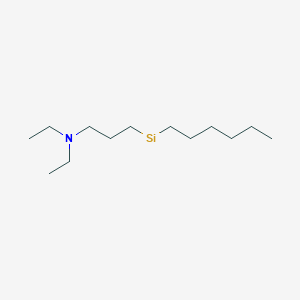![molecular formula C19H15NO2 B14205047 5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione CAS No. 830926-13-1](/img/structure/B14205047.png)
5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione is a complex organic compound belonging to the class of carbazole derivatives. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole core, which is then further functionalized to obtain the desired carbazole derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted carbazole derivatives, quinones, and hydroquinones, which have distinct chemical and physical properties .
Scientific Research Applications
5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of 5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Carbazole: The parent compound with a simpler structure.
3,6-Dimethylcarbazole: A derivative with methyl groups at positions 3 and 6.
5,11-Dimethyl-5H-benzo[b]carbazole-6,11-dione: A closely related compound with similar functional groups.
Uniqueness
5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and methyl groups at positions 5 and 3, respectively, influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
830926-13-1 |
|---|---|
Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
5-ethyl-3-methylbenzo[b]carbazole-6,11-dione |
InChI |
InChI=1S/C19H15NO2/c1-3-20-15-10-11(2)8-9-14(15)16-17(20)19(22)13-7-5-4-6-12(13)18(16)21/h4-10H,3H2,1-2H3 |
InChI Key |
LMDMDALLCPULJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)C)C3=C1C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


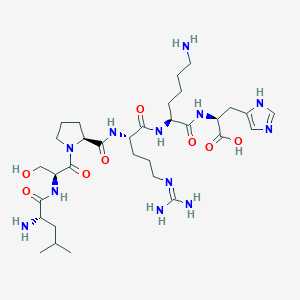
![Benzoic acid, 3-[(3R,4S)-3-methyl-1-[(1R,3S)-3-(1-methylethyl)-3-[[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl]cyclopentyl]-4-piperidinyl]-](/img/structure/B14204968.png)
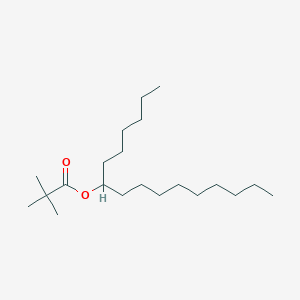
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14204972.png)
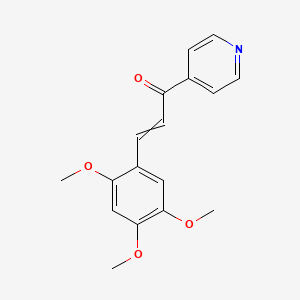
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-methyl-1H-indole](/img/structure/B14204986.png)

![{[(Benzyloxy)carbonyl]amino}(propylsulfanyl)acetic acid](/img/structure/B14204994.png)
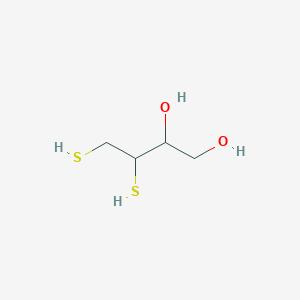
![Phosphonic acid, [(2S)-2-amino-2-(4-chlorophenyl)ethyl]-, diethyl ester](/img/structure/B14205019.png)
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![2-{6-[4-(Pyrrolidin-1-yl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14205023.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)
